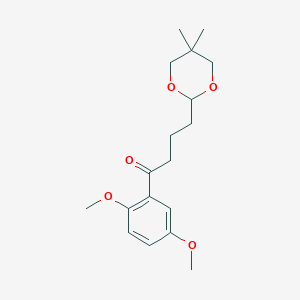

2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

描述

2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-11-1) is a substituted butyrophenone derivative featuring a 5,5-dimethyl-1,3-dioxane ring linked to a phenyl group with methoxy substituents at the 2' and 5' positions. Its molecular formula is C₁₈H₂₆O₅ (MW: 322.4 g/mol) .

属性

IUPAC Name |

1-(2,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-15(19)14-10-13(20-3)8-9-16(14)21-4/h8-10,17H,5-7,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDWSYLABVHZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646020 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-11-1 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS No. 898756-11-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.40 g/mol. The compound features a butyrophenone structure modified with two methoxy groups and a dioxane moiety, which may influence its biological interactions.

Research indicates that compounds like butyrophenones often interact with neurotransmitter systems, particularly dopamine receptors. The specific mechanism of action for this compound remains under investigation; however, preliminary studies suggest potential interactions with:

- Dopamine Receptors : Similar compounds have been shown to exhibit antipsychotic properties through dopamine receptor antagonism.

- Serotonin Receptors : There is evidence that modifications in the butyrophenone structure can enhance affinity for serotonin receptors, potentially influencing mood and anxiety.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

- Absorption : The lipophilicity of the compound suggests good absorption characteristics.

- Metabolism : The metabolic pathways are likely influenced by the dioxane ring structure, which may alter enzymatic interactions.

- Excretion : Further studies are needed to determine the excretion routes and half-life.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available literature:

Case Studies

-

Case Study on Anxiety Reduction :

A study conducted on rodent models evaluated the anxiolytic effects of this compound. Results indicated a dose-dependent reduction in anxiety-like behaviors measured by elevated plus maze tests. -

Neurotransmitter Interaction :

Another investigation utilized PET imaging to assess the interaction of this compound with neurotransmitter systems in vivo. The results suggested modulation of dopaminergic pathways consistent with antipsychotic activity.

科学研究应用

Anticancer Research

Recent studies have shown that derivatives of butyrophenone compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, the compound has been evaluated in preclinical models for pancreatic ductal adenocarcinoma (PDAC), demonstrating promising results with an IC50 value indicating effective inhibition of cancer cell growth .

Case Study:

In a study investigating the structure-activity relationship of butyrophenone derivatives, it was found that modifications to the phenyl ring could enhance anticancer activity. The introduction of specific substituents resulted in compounds with IC50 values in the low micromolar range, highlighting the potential for further optimization .

Neuropharmacological Applications

The compound has also been implicated in neuropharmacology due to its interaction with neurotransmitter receptors. Studies suggest that butyrophenone derivatives can act as selective serotonin receptor modulators, which may provide therapeutic benefits for psychiatric disorders .

Case Study:

A recent investigation into the binding affinities of butyrophenone analogs revealed that certain modifications could enhance selectivity for serotonin receptors over dopamine receptors. This selectivity is crucial for minimizing side effects commonly associated with antipsychotic medications .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is essential for optimizing its pharmacological properties. The presence of the dimethoxy group on the phenyl ring plays a significant role in modulating its biological activity.

| Modification | Effect on Activity |

|---|---|

| Dimethoxy substitution | Increases affinity for serotonin receptors |

| Dioxane ring modification | Enhances stability and bioavailability |

相似化合物的比较

Positional Isomers of Dimethoxy Substituted Butyrophenones

The compound is part of a series of dimethoxy-substituted butyrophenones, differing in the placement of methoxy groups on the phenyl ring:

Key Insight : The position of methoxy groups influences electronic properties (e.g., electron-donating effects) and steric interactions, which may affect reactivity and binding in biological systems.

Halogen-Substituted Analogs

Replacing methoxy groups with halogens alters electronic and physicochemical properties:

Key Insight : Halogen substituents generally increase molecular weight and polarity, which can enhance bioavailability and alter interaction with biological targets compared to methoxy derivatives.

Chain Length Variants: Butyro- vs. Valerophenones

Extending the ketone chain from butyro- (4 carbons) to valero- (5 carbons) modifies lipophilicity and steric bulk:

Mixed Functional Group Analogs

Compounds with combined substituents demonstrate hybrid effects:

Key Insight : Mixed substituents balance electronic and steric effects, enabling fine-tuning of physicochemical properties.

准备方法

Method 1: Transition Metal-Free Coupling

A transition metal-free approach involves grinding acetal precursors with acyl bromides on alumina. This method is efficient and avoids the use of expensive or toxic metal catalysts:

Method 2: Cs₂CO₃-Mediated Coupling

This approach uses cesium carbonate in DMF to facilitate coupling reactions:

- Mix aryl halides with dioxane derivatives in DMF.

- Heat the reaction mixture to 130°C for several hours.

- Recrystallize the product using dichloromethane and ethyl acetate to achieve high purity (>90%).

Purification Techniques

Purification is critical to isolate the desired compound from reaction mixtures:

- Column Chromatography : Alumina or silica gel columns with gradient elution (hexane/EtOAc) are standard for non-polar derivatives.

- Reverse-Phase HPLC : For polar derivatives, acetonitrile/water gradients improve resolution and purity.

Analytical Validation

Structural validation of the synthesized compound is performed using spectroscopic techniques:

- ¹H NMR : Aromatic protons appear at δ 6.5–7.5 ppm; dioxane methyl groups at δ 1.2–1.4 ppm; acetylene protons near δ 3.0–3.5 ppm.

- ¹³C NMR : Carbon signals confirm methoxy and dioxane moieties.

Data Table: Key Reaction Parameters

| Step | Conditions | Notes |

|---|---|---|

| Catalyst | Alumina / Cs₂CO₃ | Facilitates coupling reactions |

| Solvent | DMF / CH₂Cl₂ / EtOAc | Ensures solubility |

| Temperature | Room temperature to 130°C | Higher temperatures improve yields |

| Purification | Column chromatography / HPLC | Achieves >90% purity |

| Analytical Validation | NMR spectroscopy | Confirms structural integrity |

Challenges and Optimization Strategies

Yield Variability

Yield discrepancies during scale-up can arise due to incomplete grinding or inconsistent solvent gradients:

Stability Concerns

The dioxane ring's stability is pH-dependent:

- Acidic conditions (

- Basic conditions (>pH 10) hydrolyze acetylene groups. Buffered formulations (pH 6–8) are recommended for storage.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2',5'-dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

- Methodological Answer : A common route involves nucleophilic substitution reactions. For example, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol (precursor) is reacted with aryl halides (e.g., 1,3-dichloro-4-fluorobenzene) in dry DMF using Cs₂CO₃ as a base at 130°C for 14 hours. Post-reaction, the product is extracted with EtOAc, washed, dried (Na₂SO₄), and purified via recrystallization from CH₂Cl₂/EtOAc mixtures . Alternative methods include mixed anhydride coupling with oxazolidinones under triethylamine and pivaloyl chloride activation .

Q. How is the compound purified after synthesis, and what solvents are optimal?

- Methodological Answer : Recrystallization is widely employed. For instance, the crude product is dissolved in CH₂Cl₂ and slowly layered with EtOAc to induce crystallization. Solvent polarity gradients (e.g., n-hexane/diethyl ether systems) during column chromatography on Al₂O₃ can also isolate derivatives with high purity .

Q. What analytical techniques are used to confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, the 5,5-dimethyl-1,3-dioxane moiety shows characteristic singlet peaks at δ 1.3–1.5 ppm (CH₃) in ¹H NMR. X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

- Methodological Answer : Yield optimization requires tuning reaction parameters. For example:

- Catalyst/base selection : Cs₂CO₃ outperforms K₂CO₃ in aryl ether formation due to stronger basicity and solubility in DMF .

- Temperature control : Reactions at 130°C vs. room temperature (e.g., in ethynylation) affect regioselectivity and byproduct formation .

- Protecting groups : The 5,5-dimethyl-1,3-dioxane group enhances stability during coupling reactions, reducing side reactions .

Q. What role does this compound play as a synthetic intermediate in heterocyclic chemistry?

- Methodological Answer : It serves as a masked ketone precursor. For instance, the dioxane-protected carbonyl group undergoes transition metal-free ethynylation with acylbromoacetylenes to yield 5-acylethynylpyrroles. Alumina-mediated grinding at room temperature facilitates this reaction without requiring inert conditions .

Q. How should researchers address stability issues during storage or handling?

- Methodological Answer : The compound’s inclusion in restricted substance lists (e.g., due to hydrolytic sensitivity) necessitates storage under anhydrous conditions (argon atmosphere) at −20°C. Stability tests via TLC or HPLC under varying pH/temperature conditions are recommended to assess degradation pathways .

Q. What mechanistic insights exist for its reactivity in coupling reactions?

- Methodological Answer : In oxazolidinone couplings (e.g., with (R)-4-phenyl-2-oxazolidinone), the mixed anhydride method activates the carboxylic acid via pivaloyl chloride, enabling stereoselective formation of intermediates. DFT studies or isotopic labeling (e.g., ¹⁸O) can elucidate nucleophilic attack pathways .

Q. How are spectral data contradictions resolved (e.g., unexpected peaks in NMR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。